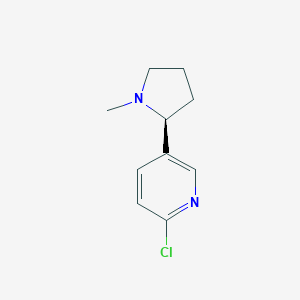

(S)-6-Chloronicotine

Description

Contextualization within Nicotinoid Alkaloid Chemistry

(S)-6-Chloronicotine belongs to the family of nicotinoid alkaloids, a class of compounds that includes nicotine (B1678760), a naturally occurring substance in the tobacco plant. wikipedia.orgnih.gov Nicotinoids are characterized by a pyridine (B92270) ring system and a pyrrolidine (B122466) ring. researchgate.net The defining feature of this compound is the presence of a chlorine atom at the 6-position of the pyridine ring. wikipedia.org This structural modification distinguishes it from nicotine and is central to its unique chemical and biological properties. wikipedia.orgacs.org

Neonicotinoids, a related class of synthetic insecticides, share structural similarities with nicotine and also act on nicotinic acetylcholine (B1216132) receptors (nAChRs). mda.state.mn.usmdpi.com However, neonicotinoids are designed to be more selective for insect nAChRs, making them less toxic to mammals compared to nicotine. mda.state.mn.usacs.org this compound serves as a valuable compound for studying the structure-activity relationships of these receptors. wikipedia.org

Historical Perspective of Nicotinic Derivatives in Pharmaceutical Science

Nicotine has been known for its stimulant effects for centuries and was first isolated in 1828. wikipedia.org The exploration of nicotine's effects on memory in the mid-1980s sparked significant interest in the therapeutic potential of nicotinic acetylcholine receptor (nAChR) agonists. wikipedia.org This led to extensive research into modifying the nicotine scaffold to develop new compounds with improved therapeutic profiles. tifac.org.in

The development of nicotinic derivatives has been aimed at treating a variety of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and ADHD. wikipedia.org The goal is to create agonists that selectively target specific nAChR subtypes to maximize therapeutic benefits while minimizing side effects. This compound is a product of this ongoing research, representing a specific modification of the nicotine molecule to probe and modulate nAChR activity. wikipedia.org

Significance of this compound as a Research Probe and Synthetic Intermediate

This compound is a potent agonist at neural nicotinic acetylcholine receptors, with approximately twice the potency of nicotine in some animal studies. wikipedia.org This makes it a valuable research probe for investigating the function of nAChRs. wikipedia.orgnih.gov Its interaction with these receptors can provide insights into the mechanisms of neurotransmission and the roles of different nAChR subtypes in various physiological processes. nih.govnih.gov

Furthermore, the chlorine atom at the C-6 position provides a reactive site for further chemical modifications. acs.org This has made this compound a key synthetic intermediate for creating a wide range of novel nicotinic derivatives. researchgate.netacs.orggoogle.comnih.gov By substituting the chlorine atom or modifying other parts of the molecule, chemists can generate new compounds with tailored properties for studying nAChR pharmacology or for potential therapeutic applications. researchgate.netgoogle.comacs.org For example, it has been used in the synthesis of chiral amino alcohols that act as catalysts in asymmetric synthesis. researchgate.netgoogle.com

Chemical and Biological Data of this compound

| Property | Value |

| IUPAC Name | 2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

| CAS Number | 112091-17-5 |

| Molecular Formula | C10H13ClN2 |

| Molar Mass | 196.68 g/mol |

| Biological Target | Nicotinic Acetylcholine Receptors (nAChRs) |

| Activity | Agonist |

This table presents key chemical and biological data for this compound. wikipedia.orgclearsynth.com

Metabolism of 6-Chloronicotine Derivatives

Neonicotinoid insecticides that contain a 6-chloropyridinyl structure are metabolized in mammals to 6-chloronicotinic acid, which is then excreted in the urine. researchgate.net Studies on the environmental fate of neonicotinoids have shown that 6-chloronicotinic acid can accumulate in soil as a major metabolite. plos.org A bacterium, Bradyrhizobiaceae strain SG-6C, has been identified that can break down 6-chloronicotinic acid by first converting it to 6-hydroxynicotinic acid. plos.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVOLGNZRGLPIU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442718 | |

| Record name | 6-Chloronicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112091-17-5 | |

| Record name | 6-Chloronicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloronicotine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT5WAL3YF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S 6 Chloronicotine and Its Enantiopure Derivatives

Stereoselective Synthesis of (S)-6-Chloronicotine from Chiral Precursors

The synthesis of this compound with high enantiomeric purity necessitates starting from a chiral precursor, most commonly (S)-nicotine, and employing synthetic strategies that preserve the stereochemical integrity of the chiral center.

Regioselective Halogenation Strategies from (S)-Nicotine

The direct and regioselective introduction of a chlorine atom at the C-6 position of the pyridine (B92270) ring of (S)-nicotine is a key challenge. Directed ortho-metalation (DoM) has emerged as a powerful strategy to achieve this. This method involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile.

In the case of (S)-nicotine, the pyridine nitrogen can act as a directing group, although its efficacy can be influenced by the presence of other coordinating groups. Research has demonstrated that regioselective deprotonation at the C-2 and C-6 positions of the pyridine ring of (S)-nicotine and its derivatives can be achieved in good to excellent yields. nih.gov The choice of the organolithium reagent and solvent system is critical in controlling the regioselectivity of the lithiation. For instance, the use of TMSCH2Li (trimethylsilylmethyllithium) in toluene has been reported to achieve regioselective C-4 lithiation of (S)-nicotine. nih.gov

Following successful regioselective lithiation at the C-6 position, the resulting aryllithium intermediate can be treated with a suitable electrophilic chlorine source, such as hexachloroethane (C2Cl6), to introduce the chlorine atom. This two-step, one-pot process allows for the direct conversion of (S)-nicotine to this compound.

A general representation of this strategy is outlined below:

| Step | Reagent/Condition | Purpose |

| 1 | Strong organolithium base (e.g., n-BuLi, s-BuLi) in an aprotic solvent (e.g., THF, Et2O) at low temperature | Regioselective deprotonation at the C-6 position of the pyridine ring |

| 2 | Electrophilic chlorine source (e.g., C2Cl6) | Introduction of the chlorine atom at the C-6 position |

Optimization of Reaction Conditions for Enantiomeric Purity

A critical aspect of the synthesis of this compound is the preservation of the enantiomeric purity of the starting material. The chiral center at the C-2' position of the pyrrolidine (B122466) ring is susceptible to racemization under harsh reaction conditions, particularly in the presence of strong bases.

The optimization of reaction conditions is therefore paramount. Key parameters that are often adjusted to maintain high enantiomeric excess (ee) include:

Temperature: Low temperatures, typically ranging from -78 °C to 0 °C, are employed during the lithiation and electrophilic quench steps to minimize side reactions and prevent racemization.

Base Selection: The choice of the organolithium reagent can influence both the regioselectivity and the potential for racemization. Milder or more sterically hindered bases may be preferred.

Reaction Time: Shorter reaction times are generally favored to reduce the exposure of the chiral substrate to the strongly basic conditions.

Quenching Protocol: The electrophile should be added efficiently and at a low temperature to rapidly trap the aryllithium intermediate.

The enantiomeric purity of the final product is typically determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC), often after derivatization with a chiral resolving agent. nih.gov Syntheses of (S)-nicotine with enantiomeric excess greater than 99% have been reported, providing a high-purity starting material for subsequent halogenation. rsc.org

Derivatization Strategies for Functionalized this compound Analogues

The pyridine ring of this compound serves as a versatile scaffold for further functionalization, allowing for the introduction of a variety of substituents at different positions. These derivatization strategies are crucial for exploring the structure-activity relationships of nicotine (B1678760) analogues.

Introduction of Hydroxyl Groups at Specific Pyridine Positions

The introduction of hydroxyl groups onto the pyridine ring of this compound can be achieved through several synthetic routes. One approach involves the use of biocatalytic methods. For instance, genetically engineered microorganisms, such as Agrobacterium tumefaciens S33, have been shown to efficiently convert nicotine into 6-hydroxynicotine with high molar conversion rates. nih.govresearchgate.net While this method starts from nicotine, similar enzymatic systems could potentially be adapted for the hydroxylation of this compound.

Chemical synthesis provides an alternative route. For example, the synthesis of (S)-4-hydroxynicotine has been achieved from (S)-nicotine via a two-step sequence involving the addition of a cuprate reagent to an N-acylpyridinium salt, followed by oxidation. nih.gov This methodology could potentially be adapted for the synthesis of hydroxylated derivatives of this compound.

Lithiation and Subsequent Substitution at C-4 and C-5 Pyridine Ring Positions

Building upon the principles of directed ortho-metalation, the pyridine ring of this compound can be further functionalized at the C-4 and C-5 positions. The chlorine atom at the C-6 position can influence the acidity of the remaining protons on the pyridine ring, thus affecting the regioselectivity of subsequent lithiation steps.

Research has shown that the 4-chloro derivative of (S)-nicotine can be metallated at the C-5 position using TMSCH2Li in THF at -78 °C. nih.gov This demonstrates the feasibility of sequential lithiation and functionalization of the pyridine ring. The resulting organolithium species can then be reacted with a wide range of electrophiles to introduce diverse functional groups at the C-5 position.

The general strategy for C-4 and C-5 functionalization is as follows:

Regioselective Lithiation: Treatment of this compound with a suitable organolithium reagent under optimized conditions to achieve deprotonation at either the C-4 or C-5 position.

Electrophilic Quench: Reaction of the resulting aryllithium intermediate with an electrophile to introduce the desired substituent.

The table below provides examples of potential electrophiles and the corresponding functional groups that could be introduced:

| Electrophile | Functional Group Introduced |

| Alkyl halides (e.g., CH3I) | Alkyl groups |

| Aldehydes/Ketones (e.g., DMF) | Hydroxymethyl/Hydroxyalkyl groups |

| Carbon dioxide (CO2) | Carboxylic acid |

| Disulfides (e.g., (PhS)2) | Thiophenyl group |

| Iodine (I2) | Iodo group |

Copper-Mediated Cross-Coupling Reactions for C-4 Substituted Amido Nicotine Analogues

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, providing a direct route to amido-substituted nicotine analogues. Specifically, the amidation of the C-4 position of the pyridine ring in this compound derivatives has been successfully demonstrated.

This transformation typically involves the reaction of a 4-halo-(S)-nicotine derivative with an amide in the presence of a copper catalyst, a ligand, and a base. The reaction conditions are optimized to achieve high yields and selectivity for the desired C-4 substituted product.

A summary of a representative copper-catalyzed amidation reaction is provided in the table below:

| Parameter | Condition |

| Substrate | 4-Halo-(S)-6-chloronicotine derivative |

| Coupling Partner | Primary or secondary amide |

| Catalyst | Copper(I) salt (e.g., CuI) |

| Ligand | Amide-based or other nitrogen-containing ligands |

| Base | Inorganic or organic base (e.g., K3PO4) |

| Solvent | Aprotic polar solvent (e.g., 1,4-dioxane) |

| Temperature | Elevated temperatures (e.g., reflux) |

This methodology allows for the synthesis of a library of C-4 substituted amido nicotine analogues, which are valuable for further chemical and biological studies.

Pharmacological Characterization and Nicotinic Acetylcholine Receptor Nachr Interactions of S 6 Chloronicotine

Mechanisms of Action at Neural Nicotinic Acetylcholine (B1216132) Receptors

(S)-6-Chloronicotine's effects are primarily mediated through its direct interaction with nAChRs, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. wikipedia.orgwikipedia.org The binding of an agonist like this compound to these receptors induces a conformational change, opening a central channel permeable to cations such as sodium and calcium. wikipedia.orgmdpi.com This influx of positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential and subsequent modulation of neuronal activity and neurotransmitter release. wikipedia.orgnih.gov

This compound functions as an agonist at neural nAChRs. wikipedia.org Research has demonstrated its ability to substitute for nicotine (B1678760) in animal studies, indicating a similar mechanism of action. wikipedia.org The nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties. nih.govnih.govuno.edu

The introduction of a chlorine atom at the 6-position of the pyridine (B92270) ring significantly influences the compound's interaction with these receptor subtypes. Studies involving binding assays have shown that this compound is approximately twofold more potent than (S)-nicotine at the α4β2 nAChR subtype, which is one of the most abundant high-affinity nicotine binding sites in the brain. uno.eduscribd.com This enhanced affinity for the α4β2 subtype is a key feature of its pharmacological profile. While substitution at the 6-position of the pyridine ring is tolerated to a limited extent, the nature of the substituent is critical for maintaining or enhancing affinity. nih.gov

Table 1: Comparative Binding Affinities (Kᵢ) of this compound and (S)-Nicotine at Rat Brain α4β2 nAChRs

| Compound | Kᵢ (nM) [³H]Cytisine |

| (S)-Nicotine | 1.1 |

| This compound | 0.54 |

| Data sourced from binding assays performed on rat brain membranes, which are rich in the α4β2 nAChR subtype. |

As an agonist, this compound binds to the same recognition site as the endogenous neurotransmitter, acetylcholine (ACh). wikipedia.orgresearchgate.net This interaction is competitive, meaning that this compound and ACh directly compete for binding to the orthosteric site located at the interface between an α and an adjacent subunit. uno.edu

The affinity of this binding is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding experiment. A lower Kᵢ value indicates a higher binding affinity. A study of various 6-substituted nicotine analogs found that their affinities for nAChRs, as measured by Kᵢ values, spanned a wide range from 0.45 nM to over 10,000 nM, highlighting the sensitivity of the receptor to modifications at this position. researchgate.netresearchgate.net Specifically, this compound demonstrates a high affinity, binding more tightly than nicotine itself to brain nAChRs, primarily the α4β2 subtype. scribd.com

Comparative Pharmacological Potency and Efficacy in In Vitro and In Vivo Systems

A distinction must be made between a compound's binding affinity (its ability to bind to a receptor) and its potency and efficacy (its ability to produce a biological response upon binding). Potency is typically measured as the concentration (EC₅₀) or dose (ED₅₀) required to produce 50% of the maximal effect, while efficacy refers to the maximum possible effect the agonist can produce.

In vitro studies, such as functional assays on cells expressing specific nAChR subtypes, and in vivo studies in animal models provide a comprehensive picture of a compound's pharmacological activity. This compound has been shown to be more potent than nicotine in both settings. wikipedia.org In functional studies measuring antinociceptive effects in mice, 6-substituted nicotine analogs, including the chloro-derivative, were found to be between two and twenty times more potent than racemic nicotine. researchgate.net Animal studies confirm that this compound has approximately double the potency of nicotine and elicits antinociceptive (pain-relieving) effects. wikipedia.org

It is important to note that a direct correlation between in vitro potency and in vivo effect is not always straightforward, as factors like metabolism, permeability, and efflux mechanisms can significantly influence a compound's activity in a whole organism. researchgate.netnih.gov

Table 2: Comparative In Vivo Potency of this compound and (S)-Nicotine in a Mouse Antinociception Model (Tail-Flick Test)

| Compound | ED₅₀ (mg/kg) |

| (S)-Nicotine | 1.2 |

| This compound | 0.6 |

| ED₅₀ values represent the dose required to produce a maximal antinociceptive response in 50% of the test subjects. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comresearchgate.net For 6-substituted nicotine analogs, SAR and Quantitative Structure-Activity Relationship (QSAR) analyses have provided critical insights into the molecular features governing their interaction with nAChRs. researchgate.net

Initial hypotheses suggested that the electronic (σ) and/or lipophilic (π) properties of the substituent at the 6-position of the pyridine ring were primary drivers of nAChR affinity. researchgate.netresearchgate.net However, detailed QSAR studies on a series of fifteen 6-substituted nicotine analogs demonstrated that neither the electronic nature nor the lipophilicity of the substituent alone could account for the observed variations in binding affinity. researchgate.net

Instead, a more complex relationship was uncovered. The research revealed that a combination of the substituent's lipophilicity (π) and its steric size or volume (represented as Δ MOL VOL) provided a strong correlation with binding affinity (r = 0.970). researchgate.net The findings indicate that while lipophilic substituents at the 6-position generally contribute positively to nAChR affinity, this effect is counteracted by the substituent's size. researchgate.netresearchgate.net As the steric bulk of the substituent increases, binding affinity tends to decrease, likely due to unfavorable steric interactions within the receptor's binding pocket. researchgate.net

The basicity of the pyridine nitrogen is another critical physicochemical property, as it is believed to be involved in a key hydrogen bond or cation-π interaction within the nAChR binding site. The basicity is often quantified by the pKa of the conjugate acid. masterorganicchemistry.com The presence of an electron-withdrawing group like chlorine at the 6-position is expected to decrease the electron density of the pyridine ring and, consequently, lower the basicity of the pyridine nitrogen. masterorganicchemistry.com

Molecular Volume Effects on Receptor Binding Affinity

The interaction between a ligand and its receptor is a nuanced process governed by a variety of physicochemical properties. In the case of nicotinic acetylcholine receptor (nAChR) ligands, such as this compound and its analogs, the size and volume of substituents on the pyridine ring play a critical role in determining binding affinity. Research into a series of 6-substituted nicotine analogs has revealed that while electronic and lipophilic factors have some influence, the steric bulk, or molecular volume, of the substituent at the 6-position is a key modulator of affinity. unimi.it

A quantitative structure-activity relationship (QSAR) study on a series of 6-substituted nicotine derivatives demonstrated that binding affinity at nAChRs could not be adequately explained by the electronic (σ) or lipophilic (π) nature of the substituents alone. researchgate.net However, a strong correlation was established when considering a combination of lipophilicity and the molecular volume of the substituent at the 6-position. researchgate.net The study found that while lipophilic substituents at this position generally contribute to higher affinity, an increase in the size of the substituent leads to a decrease in binding affinity. unimi.it This suggests the presence of a steric-sensitive pocket within the nAChR binding site that accommodates the 6-position of the nicotine molecule.

The binding affinities (Ki values) for a range of these analogs, from highly affine to those with negligible binding, underscore this relationship. researchgate.net For instance, as the volume of the substituent increases, there is a discernible trend of decreasing affinity for the receptor. This is quantitatively represented by the change in molecular volume (∆Mol Vol). researchgate.net A predictive model incorporating both the lipophilicity parameter (π) and the change in molecular volume (∆MOL VOL) was able to account for the observed binding affinities with a high degree of accuracy (r = 0.970 for a set of fifteen analogs). researchgate.net

The data below illustrates the relationship between the substituent at the 6-position, its molecular volume, and the resulting binding affinity for nAChRs.

Table 1: Binding Affinity and Molecular Volume of 6-Substituted Nicotine Analogs

| Compound | 6-Substituent | Ki (nM) | ∆Mol Vol (ų) |

|---|---|---|---|

| (S)-Nicotine | -H | 1.26 | 0.0 |

| (S)-6-Fluoronicotine | -F | 5.6 | 32.9 |

| This compound | -Cl | 17.3 | 48.9 |

| (S)-6-Bromonicotine | -Br | 81.0 | 13.6 |

| (S)-6-Iodonicotine | -I | 142 | 17.8 |

| (S)-6-Methylnicotine | -CH₃ | 730 | 45.3 |

| (S)-6-Cyanonicotine | -CN | 29.0 | 12.7 |

| (S)-6-Formylnicotine | -CHO | 118 | 17.1 |

| (S)-6-Hydroxynicotine | -OH | 1072 | 7.4 |

| (S)-6-Carboxynicotine | -COOH | >10000 | 19.7 |

Data sourced from Dukat et al., 1999. researchgate.net

Exploration of Biological Effects: Antinociception and Other Neuropharmacological Activities

This compound, as an agonist of neural nAChRs, exhibits distinct biological effects, most notably antinociceptive activity. wikipedia.org Antinociception refers to the reduction of the neural response to painful stimuli. In animal models, this compound has demonstrated the ability to produce this effect, highlighting its interaction with nAChRs involved in pain signaling pathways. wikipedia.org

The antinociceptive properties of nicotinic agonists are often evaluated using the tail-flick test, a standard method for assessing pain response in laboratory animals. ontosight.aigoogle.comsld.cu This test measures the latency of an animal to withdraw its tail from a source of thermal pain. ontosight.aiekja.org An increased latency period is indicative of an antinociceptive effect. Studies have shown that this compound produces antinociceptive responses in mice following both systemic and intrathecal administration. wikipedia.org Furthermore, in animal studies, it has been found to be a substitute for nicotine with approximately double the potency. wikipedia.org

Beyond its effects on nociception, the broader neuropharmacological profile of this compound can be inferred from the known functions of the nAChRs it targets. These receptors are widely distributed in the central nervous system and are implicated in a variety of cognitive and physiological processes. nih.govcaltech.edu The α4β2* and α7 nAChR subtypes, for which nicotinic agonists show high affinity, are particularly abundant in the brain and are known to play roles in processes such as learning, memory, and attention. nih.gov

Activation of nAChRs can modulate the release of several key neurotransmitters, including dopamine (B1211576) and norepinephrine. caltech.edunih.gov This modulation is a cornerstone of the neuropharmacological effects of nicotinic compounds. For example, the nAChRs located on dopaminergic nerve terminals are crucial for the rewarding and addictive properties of nicotine. caltech.edu While specific studies on the effects of this compound on these other neuropharmacological activities are not extensively detailed in the available literature, its agonism at various nAChR subtypes suggests it could potentially influence mood, anxiety, and cognitive functions, similar to other nicotinic alkaloids. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of S 6 Chloronicotine and Its Metabolites

Chromatographic Separation Techniques for Complex Matrices

Chromatographic methods are fundamental for isolating (S)-6-Chloronicotine and its metabolites from interfering substances present in complex samples. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like nicotine (B1678760) and its analogs. A reverse-phase HPLC method using a C18 column is commonly employed for the quantitative estimation of nicotine and related compounds. nih.gov The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. utc.edumdpi.com

For detection, a Photodiode Array (PDA) or Diode-Array Detector (DAD) offers robust performance, allowing for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the analyte peak. mdpi.comresearchgate.net A well-developed HPLC-DAD method can achieve excellent linearity and accuracy, with a limit of detection (LOD) and limit of quantification (LOQ) suitable for various applications. researchgate.net For instance, a validated method for nicotine analysis demonstrated a linear range between 100 and 1,000 µg/mL with an LOD of 32.6 µg/mL. researchgate.net The specificity of HPLC methods ensures that the analyte peak is well-resolved from potential interferences from the sample matrix or formulation excipients. nih.govnih.gov

Table 1: Example HPLC-DAD Parameters for Nicotine Alkaloid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse Phase | nih.gov |

| Mobile Phase | Acetonitrile and 20 mM phosphate buffer (pH 2.7) | mdpi.com |

| Detection | DAD at 260 nm | mdpi.com |

| Retention Time (Nicotine) | ~4.6-11.0 min | nih.govmdpi.com |

| Linear Range | 100 - 1,000 µg/mL | researchgate.net |

| LOD | 32.6 µg/mL | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

For enhanced sensitivity and unparalleled specificity, Liquid Chromatography is frequently coupled with Mass Spectrometry (MS). LC-MS/MS is the gold standard for quantifying trace levels of nicotine, its metabolites, and related compounds in complex biological matrices like urine, plasma, and hair. mdpi.comnih.govcriver.comresearchgate.netmdpi.com This technique combines the powerful separation capabilities of LC with the precise detection and structural elucidation abilities of tandem mass spectrometry.

Sample preparation often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences before injection into the LC-MS/MS system. criver.comrestek.comresearchgate.net The analysis typically employs a reversed-phase or HILIC column for chromatographic separation. mdpi.comthermofisher.com Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govthermofisher.comnih.gov This approach allows for the simultaneous measurement of multiple analytes in a single run with low limits of quantification, often in the sub-ng/mL range. nih.govnih.gov For example, a method for analyzing 6-chloronicotinic acid, a potential metabolite, in water achieved a detection limit of 93 ng/L. nih.gov

Table 2: LC-MS/MS Method Parameters for Nicotine-Related Compounds

| Analyte | Matrix | Extraction | LC Column | Ionization | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| Nicotine & Cotinine | Rat Plasma | Protein Precipitation | UPLC BEH Phenyl | - | LOQ: 1 ng/mL | criver.com |

| Nicotine & Metabolites | Urine | Dilute-and-Inject | C18 | - | LOQ: ~0.5-2.0 ng/mL | nih.gov |

| 6-Chloronicotinic Acid | Environmental Water | Direct Injection | - | - | LOD: 93 ng/L | nih.gov |

| Cotinine & 3-OH Cotinine | Hair & Nails | QuEChERS | Kinetex C18 | - | LLOQ: 1.0-2.5 pg/mg | mdpi.com |

| Nicotine & Metabolites | Urine | Filtration | Reversed-phase | APCI | - | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. frontiersin.orgnih.gov While nicotine and some of its metabolites are sufficiently volatile for GC analysis, less volatile or polar metabolites, such as 6-chloronicotinic acid, often require a derivatization step to increase their volatility and improve chromatographic performance. uark.edu This typically involves converting polar functional groups into less polar esters or silyl ethers.

The combination of GC with tandem mass spectrometry (GC-MS/MS) offers very high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. Sample preparation may involve liquid-liquid extraction or solid-phase extraction. The GC separates the derivatized analytes, which are then detected by the mass spectrometer. This method is highly effective for confirming the presence of specific metabolites and avoiding false positives. GC-MS has been successfully applied to the analysis of various nicotine-related compounds and dihalonicotinic acids. nih.govuark.edu

Immunoassay-Based Detection Systems for Rapid Screening

Immunoassays offer a rapid, cost-effective, and high-throughput alternative to chromatographic methods for screening large numbers of samples. These methods are based on the highly specific binding interaction between an antibody and its target antigen.

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique. For small molecules like this compound, a competitive ELISA format is typically employed. nih.govnih.gov In this setup, the analyte in the sample competes with a known amount of enzyme-labeled analyte (tracer) for a limited number of binding sites on a specific antibody that is immobilized on a microplate well. nih.gov After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color, which is inversely proportional to the concentration of the analyte in the sample, is measured using a spectrophotometer. mybiosource.com

The development of an ELISA for this compound would involve synthesizing a hapten-protein conjugate to elicit an immune response and produce specific antibodies. nih.gov The resulting assay can be validated against established chromatographic methods to ensure its accuracy and reliability for screening purposes. nih.govnih.gov ELISAs for nicotine and its primary metabolite, cotinine, have been successfully developed and validated for monitoring tobacco smoke exposure. nih.govnih.govnih.gov

Table 3: Performance Characteristics of a Competitive ELISA for Cotinine

| Parameter | Value | Reference |

|---|---|---|

| Assay Format | Competitive | nih.gov |

| Matrix | Serum & Urine | nih.gov |

| Determination Range (Serum) | 3 - 1,500 ng/mL | nih.gov |

| Determination Range (Urine) | 3 - 5,000 ng/mL | nih.gov |

| Mean Recovery (Serum) | 100.59% | nih.gov |

| Mean Recovery (Urine) | 88.56% | nih.gov |

Implementation of Fluorescence Polarization Immunoassays (FPIA)

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay, meaning it does not require separation or washing steps, which simplifies and speeds up the analytical process. nih.govwikipedia.org The principle is based on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a much larger antibody molecule. mdpi.com

In the assay, the sample containing the unlabeled analyte (this compound) is mixed with a specific antibody and a fluorescently labeled tracer version of the analyte. The analyte from the sample and the tracer compete for the antibody binding sites. wikipedia.org When the small tracer molecule is unbound, it rotates rapidly in solution, leading to low fluorescence polarization. When it binds to the large antibody, its rotation slows significantly, resulting in high fluorescence polarization. The measured polarization is therefore inversely related to the concentration of the analyte in the sample. FPIA is known for its simplicity, speed, and suitability for high-throughput screening. nih.govresearchgate.netencyclopedia.pub

Optimization of Sample Preparation Techniques for Biological and Environmental Samples

The accurate detection and quantification of this compound and its metabolites in complex matrices, such as biological fluids (plasma, urine) and environmental samples (water, soil, tissues), necessitate meticulous sample preparation. nih.gov The primary objectives of this crucial step are to isolate the target analytes from interfering endogenous and exogenous components, pre-concentrate them to levels amenable to instrumental analysis, and present them in a solvent compatible with the downstream analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com The development of effective sample preparation protocols is a challenging task, but essential for achieving high selectivity, sensitivity, and robustness. nih.govmdpi.com

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a powerful and widely adopted technique for sample cleanup and concentration prior to chromatographic analysis. sigmaaldrich.com It operates on the principle of partitioning components between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com The versatility of SPE lies in the wide variety of available sorbent chemistries, allowing for the development of highly selective extraction methods for compounds with diverse physicochemical properties. mdpi.com For this compound, a compound expected to exhibit properties similar to other basic nicotine analogs, several SPE strategies can be optimized.

The optimization of an SPE protocol involves a systematic evaluation of several key parameters:

Sorbent Selection : The choice of sorbent is critical. Given the structure of this compound, which contains a basic pyridine (B92270) and a pyrrolidine (B122466) ring, mixed-mode cation-exchange (MCX) sorbents are often highly effective. These sorbents offer a dual retention mechanism: reversed-phase interaction for the molecule's hydrophobic portions and ion-exchange for the protonated amine groups. Other options include polymeric reversed-phase sorbents like hydrophilic-lipophilic balance (HLB) or specific reversed-phase chemistries such as octadecylsilyl (C18) or octylsilyl (C8). mdpi.com

Sample Pre-treatment : Biological samples like plasma may require dilution with a buffer to adjust the pH, ensuring the target analyte is in the correct ionization state for optimal retention on the sorbent. For instance, adjusting the sample pH to below the pKa of the pyrrolidine nitrogen would facilitate strong retention on a cation-exchange sorbent.

Conditioning and Equilibration : The sorbent bed is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with water or a buffer that mimics the sample matrix to ensure reproducible interactions. nih.gov

Sample Loading : The pre-treated sample is passed through the SPE cartridge at a controlled flow rate to allow for sufficient interaction and retention of the analyte.

Washing : This step is crucial for removing co-extracted interferences. A series of washes with carefully selected solvents can selectively elute weakly bound matrix components while the analyte of interest remains bound to the sorbent. The strength and pH of the wash solvent are key optimization parameters. mdpi.com

Elution : A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound. For a mixed-mode sorbent, this often involves a solvent mixture containing an organic component (e.g., methanol) and a pH modifier (e.g., ammonia) to neutralize the charge on the analyte and disrupt the ion-exchange retention mechanism.

The table below summarizes various SPE sorbents and their potential application in the extraction of this compound from different sample types.

| Sorbent Type | Retention Mechanism | Target Analytes | Typical Sample Matrix | Elution Solvent Example |

|---|---|---|---|---|

| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase & Strong Cation Exchange | This compound and basic metabolites | Urine, Plasma | 5% NH4OH in Methanol |

| Hydrophilic-Lipophilic Balance (HLB) | Reversed-Phase (polymeric) | Parent compound and a broad range of metabolites | Water, Plasma | Methanol or Acetonitrile |

| Octadecylsilyl (C18) | Reversed-Phase (silica-based) | This compound (less polar metabolites) | Water, Tissue Extracts | Acetonitrile |

| Molecularly Imprinted Polymer (MIP) | Highly specific molecular recognition | This compound | Complex matrices (e.g., soil, tissue) | Methanol/Acetic Acid |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

The QuEChERS method, initially developed for pesticide residue analysis in food, has gained widespread acceptance for a variety of analytes and matrices due to its simplicity, speed, and minimal solvent usage. quechers.euagilent.com A modified QuEChERS approach can be effectively optimized for the extraction of this compound and its metabolites from complex biological and environmental samples like fish tissue or agricultural products. agilent.com

The QuEChERS procedure generally consists of two main stages:

Extraction and Partitioning : The sample (e.g., homogenized tissue) is first hydrated with water and then vigorously shaken with an organic solvent, typically acetonitrile, and a combination of salts. agilent.com The salts, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), serve to induce phase separation between the aqueous and organic layers and drive the analytes into the acetonitrile. Buffered versions, using citrate or acetate salts, are often employed to control the pH, which is critical for ensuring the efficient extraction of pH-dependent compounds and preventing the degradation of labile analytes. quechers.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant from the first step is transferred to a new tube containing a small amount of d-SPE sorbent. The mixture is vortexed and then centrifuged. The sorbent removes interfering matrix components from the extract. A common sorbent used for this purpose is a primary secondary amine (PSA), which effectively removes fatty acids, sugars, and other polar interferences. For matrices with high-fat content, a C18 sorbent may be added, while graphitized carbon black (GCB) can be used to remove pigments and sterols, although it may also adsorb planar analytes. quechers.eu

The workflow for a modified QuEChERS method suitable for analyzing this compound in a fish tissue sample is outlined below.

| Step | Procedure | Purpose | Reagents/Materials |

|---|---|---|---|

| 1. Sample Homogenization | Weigh 2g of comminuted and frozen fish sample into a 50 mL centrifuge tube. agilent.com | Create a uniform sample for consistent extraction. | Fish tissue, 50 mL tube |

| 2. Hydration & pH Adjustment | Add water and adjust pH to ~11 with NaOH. agilent.com | Ensure analyte is in a non-ionized state for partitioning into organic solvent. | Water, 0.5 N NaOH |

| 3. Extraction/Partitioning | Add acetonitrile and a QuEChERS salt packet (e.g., MgSO₄, NaCl). Shake vigorously for 1 minute and centrifuge. agilent.com | Extract analyte into the acetonitrile layer and separate phases. | Acetonitrile, AOAC salt packet |

| 4. d-SPE Cleanup | Transfer an aliquot of the top acetonitrile layer to a 2 mL d-SPE tube containing PSA and MgSO₄. Vortex and centrifuge. agilent.com | Remove co-extracted matrix interferences like fats and polar compounds. | 2 mL d-SPE tube with PSA/MgSO₄ |

| 5. Final Preparation | Transfer the cleaned supernatant to an autosampler vial for analysis. agilent.com | Prepare the final extract for injection into the LC-MS/MS system. | Autosampler vial |

Robustness and Validation of Analytical Methods: Limits of Detection, Quantification, and Cross-Reactivity

The validation of an analytical method is essential to ensure its reliability, accuracy, and fitness for its intended purpose. nih.gov For the quantitative analysis of this compound, key validation parameters as defined by international guidelines, such as those from the International Conference on Harmonisation (ICH), must be rigorously evaluated. nih.gov These parameters include accuracy, precision, specificity, linearity, range, and the limits of detection and quantification. nih.gov

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined by analyzing a series of low-concentration spiked samples and is commonly defined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. nih.gov

Limit of Quantification (LOQ) : The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. nih.govmdpi.com This is a critical parameter for regulatory and monitoring purposes. The LOQ is frequently established as the concentration that produces a signal-to-noise ratio of 10:1 or is determined from the standard deviation of replicate blank measurements. nih.govmdpi.com

Robustness : This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during routine use. Examples of variations include changes in mobile phase composition, pH, column temperature, or flow rate.

Cross-Reactivity : Specificity is the ability of the method to assess unequivocally the target analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or structurally related compounds. In the context of this compound analysis, this involves evaluating potential interference from other nicotine-related compounds (e.g., nicotine, cotinine, nornicotine) or its own metabolites. This is particularly crucial for methods like immunoassays, where antibodies might bind to structurally similar molecules, leading to false-positive results. For chromatographic methods like LC-MS/MS, specificity is generally high due to the separation of compounds based on retention time and the unique mass-to-charge transitions monitored for each analyte.

The table below presents hypothetical yet representative validation data for an LC-MS/MS method for this compound in common biological and environmental matrices.

| Matrix | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Recovery (%) | Precision (%RSD) |

|---|---|---|---|---|

| Human Plasma | 0.05 | 0.20 | 91 - 105% | <10% |

| Human Urine | 0.10 | 0.50 | 88 - 102% | <12% |

| Surface Water | 0.01 | 0.05 | 95 - 108% | <8% |

| Fish Tissue | 0.20 | 1.0 | 85 - 110% | <15% |

Applications in Medicinal Chemistry and Asymmetric Catalysis

(S)-6-Chloronicotine as a Chiral Catalyst Precursor in Asymmetric Synthesis

The inherent chirality and structural features of this compound make it a compelling precursor for the synthesis of chiral ligands for asymmetric catalysis. Researchers have leveraged the nicotine (B1678760) backbone to create novel catalysts that can induce high stereoselectivity in chemical reactions.

Synthesis of Chiral Amino Alcohols and Amino Phosphines Derived from this compound

Chiral amino alcohols and amino phosphines are highly effective ligands in a variety of metal-catalyzed asymmetric reactions. Current time information in Bangalore, IN.biorxiv.org this compound serves as a versatile starting material for the synthesis of these important ligand classes. By introducing an alcohol or phosphine (B1218219) group at specific positions on the nicotine framework, new chiral environments can be created for metal coordination. Current time information in Bangalore, IN.

A key synthetic strategy involves the functionalization of the C-4 position of the pyridine (B92270) ring of this compound. Current time information in Bangalore, IN. An alcohol functional group can be installed at this position to create sites for metal coordination. Current time information in Bangalore, IN. These C-4 substituted amino alcohol derivatives are synthesized from this compound in a single step via a lithiation procedure followed by reaction with various aldehydes and ketones. Current time information in Bangalore, IN. This method allows for the generation of both secondary and tertiary amino alcohols. Current time information in Bangalore, IN.

Similarly, chiral amino phosphines can be synthesized from this compound. Current time information in Bangalore, IN. Utilizing the same C-4 lithiation strategy, reaction with commercially available chloro- or dichlorophosphine electrophiles yields a range of C-4 phosphine ligands. Current time information in Bangalore, IN. The modularity of this synthetic approach enables the creation of a library of ligands with varied steric and electronic properties, which is crucial for optimizing catalyst performance. biorxiv.orgnih.gov

Evaluation as Ligands in Metal-Catalyzed Enantioselective Reactions (e.g., Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes)

The catalytic efficacy of amino alcohol ligands derived from this compound has been demonstrated in the well-established asymmetric addition of diethylzinc to aldehydes. Current time information in Bangalore, IN. This reaction is a benchmark for testing the effectiveness of new chiral catalysts in forming carbon-carbon bonds with high enantioselectivity. googleapis.com

In these evaluations, the chiral ligand, derived from this compound, coordinates to a metal, such as zinc, to form a chiral catalyst complex. Current time information in Bangalore, IN. This complex then directs the enantioselective addition of the diethylzinc nucleophile to an aldehyde substrate, like benzaldehyde. Current time information in Bangalore, IN. The performance of these catalysts is measured by the chemical yield and the enantiomeric excess (ee) of the resulting chiral secondary alcohol product. Current time information in Bangalore, IN.

Research has shown that the structure of the ligand has a significant impact on the reaction's outcome. For instance, more sterically hindered tertiary alcohols at the C-4 position of this compound generally provide better enantioselectivity than the corresponding secondary alcohols. Current time information in Bangalore, IN. Furthermore, the electronic properties of substituents play a role; electron-withdrawing groups on the ligand can improve the enantiomeric excess. Current time information in Bangalore, IN. The presence of the chlorine atom on the pyridine ring also proved beneficial for selectivity. Current time information in Bangalore, IN. One of the most promising catalysts derived from this compound afforded the product in high yield and with excellent enantioselectivity. Current time information in Bangalore, IN.

Table 1: Performance of this compound-Derived Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde This table is generated based on data from a study evaluating various catalysts derived from this compound. Current time information in Bangalore, IN.

| Catalyst ID | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| 75a | 20 | 78 | 79 |

| 75d | 5 | 89 | 95 |

| 90 | 20 | 61 | 95 |

| 90 | 5 | 91 | 92 |

| 91 | 20 | 69 | 63 |

Role as a Synthetic Intermediate for Novel Bioactive Compounds

Beyond catalysis, chlorinated pyridine derivatives related to this compound are important building blocks for the synthesis of novel compounds with potential therapeutic applications. mdpi.com While direct use of the this compound scaffold is one route, its close analog, 6-chloronicotinic acid, has been prominently featured as a key intermediate in the development of inhibitors for various disease targets and in biocatalytic processes. wikipedia.orgresearchgate.net

Development of Inhibitors for Oncological and Infectious Disease Targets (e.g., BRAFV600E, DNA-Gyrase B)

6-Chloronicotinic acid is utilized as a crucial starting material for the synthesis of complex molecules designed to inhibit specific biological targets in cancer and infectious diseases. wikipedia.orgresearchgate.net For example, it serves as an intermediate in the preparation of N-(thiophen-2-yl) benzamide (B126) derivatives which have been investigated as inhibitors of BRAFV600E. wikipedia.orgresearchgate.net The BRAFV600E mutation is a known driver in several cancers, including melanoma, making its inhibitors a key area of oncological research. e-century.us

In the realm of infectious diseases, 6-chloronicotinic acid is also a precursor for novel inhibitors of DNA gyrase B. wikipedia.orgresearchgate.net DNA gyrase is an essential bacterial enzyme that is a validated target for antibacterial drugs. mdpi.commdpi.com Inhibiting its B subunit (GyrB) disrupts bacterial DNA replication, leading to cell death. mdpi.comnih.gov The use of 6-chloronicotinic acid as a building block allows for the construction of new molecular architectures to target these enzymes. wikipedia.orgresearchgate.net

Utilization in Biocatalytic Routes for Pharmaceutical Intermediates

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing pharmaceuticals. d-nb.info Enzymes can perform highly selective transformations under mild conditions, reducing waste and complex synthetic steps. mdpi.com In this context, 6-chloronicotinic acid has been employed as a substrate in biocatalytic routes to generate valuable pharmaceutical intermediates. d-nb.infonih.gov

One notable example is its use in a chemoenzymatic cascade for the synthesis of a key intermediate for losmapimod. d-nb.info This process utilizes a 4-chlorobenzoate:CoA ligase from Alcaligenes sp. (CBL) to activate the 6-chloronicotinic acid. nih.gov The resulting thioester is then coupled with neopentylamine, a reaction catalyzed by a serotonin (B10506) N-hydroxycinnamoyl transferase, to form the desired amide product. nih.gov This biocatalytic approach showcases how derivatives of the chloropyridine scaffold can be integrated into modern, sustainable pharmaceutical manufacturing processes. d-nb.info

Development of Advanced Research Probes and Imaging Agents

The development of molecular imaging probes is critical for diagnosing diseases and understanding biological processes in living systems. googleapis.com Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers—biologically active molecules labeled with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). googleapis.com

Derivatives of chloronicotine and chloronicotinic acid are important precursors for such imaging agents, particularly for probing nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in neurological disorders like Alzheimer's disease and addiction. wikipedia.org The chlorine atom on the pyridine ring serves as a convenient handle for nucleophilic radiofluorination, where it is replaced by ¹⁸F. googleapis.com

Research has documented the synthesis of [¹⁸F]6-fluoronicotine from 6-bromonicotine, a closely related precursor, for PET imaging. googleapis.com Similarly, 6-chloronicotinic acid is a common starting material for creating ¹⁸F-labeled PET tracers. d-nb.info For instance, the automated synthesis of [¹⁸F]DCFPyL, a PET agent for imaging prostate-specific membrane antigen (PSMA), can start from 6-chloronicotinic acid. These examples highlight the utility of the 6-chloropyridine scaffold in creating advanced probes for PET imaging, enabling the non-invasive study of disease-relevant targets in vivo. googleapis.com

Integration into Fluorescent Dyes for Superresolution Microscopy

While this compound itself is not a dye, its structural precursor, 6-chloronicotinic acid, and its derivatives are pivotal in synthesizing advanced fluorescent dyes for superresolution microscopy. nih.govabberior.rocks Techniques like Stimulated Emission Depletion (STED) microscopy surpass the diffraction limit of light, enabling cellular imaging at the nanoscale, but require highly photostable dyes. setabiomedicals.comnih.gov

Researchers have successfully synthesized new rhodamine dyes, which are analogues of the well-known TAMRA fluorescent dye, by using 2,6-dichloro-5-R-nicotinic acids as a starting material. nih.gov The process involves the formylation of these nicotinic acid derivatives, followed by condensation with a substituted aniline. A subsequent selective reaction with thioglycolic acid involves the substitution of only the chlorine atom positioned between the pyridine nitrogen and the carboxylic acid group. nih.gov This method yields new rhodamine dyes with a 6-chloronicotinic acid fragment. nih.gov

These novel dyes have been successfully conjugated to "small molecules" to create fluorescent probes for the specific labeling of cellular components, including organelles and the cytoskeleton, in living cells. nih.gov Their utility has been demonstrated in two-color STED microscopy experiments, showcasing their potential for high-resolution, specific imaging of intracellular targets. nih.gov

Table 1: Photophysical Properties of Rhodamine Dyes with a Chloronicotinic Acid Fragment This table is interactive. You can sort and filter the data.

| Dye Variant (R-group) | Absorption Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|

| H | 564 | 584 | Live Cell STED Microscopy nih.gov |

| F | 573 | 597 | Live Cell STED Microscopy nih.gov |

Application in Studies Requiring Stereochemically Defined Nicotine Analogues

This compound is a crucial tool in neuropharmacological research due to its defined stereochemistry and its action as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgmdpi.com The study of nAChRs, which are implicated in nicotine addiction and various neurological disorders, requires precise molecular probes to differentiate between receptor subtypes and to understand their function. mdpi.comscribd.com

This compound serves as a stereochemically defined analogue of nicotine. Research has shown that the stereochemistry of nicotine analogues significantly influences their potency and binding affinity at nAChR subtypes. scribd.com For instance, this compound is approximately twice as potent as nicotine itself and significantly more potent than its (R)-enantiomer at certain receptor sites. wikipedia.orgscribd.com This stereoselectivity is vital for mapping the structure-affinity relationships (SAR) and quantitative structure-activity relationships (QSAR) of ligands binding to nAChRs. wikipedia.orgresearchgate.net

Studies focusing on 6-substituted nicotine derivatives have been conducted to examine how the electronic and lipophilic nature of the substituent at the 6-position affects binding affinity. researchgate.net In these investigations, this compound is a key compound, with its binding affinity (Ki value) measured against other analogues. These studies have concluded that while lipophilicity at the 6-position generally enhances nAChR affinity, the steric size of the substituent also plays a critical modulating role, with larger groups tending to decrease affinity. researchgate.net The use of a stereochemically pure compound like this compound is essential for the validity of such detailed structural and pharmacological comparisons. researchgate.netnih.gov

Table 2: Binding Affinities (Ki) of Selected 6-Substituted (S)-Nicotine Analogues at Rat Brain nAChRs This table is interactive. You can sort and filter the data.

| Compound | Substituent at 6-position | Binding Affinity (Ki, nM) |

|---|---|---|

| (S)-Nicotine | -H | 0.45 researchgate.net |

| This compound | -Cl | 0.45 researchgate.net |

| (S)-6-Methylnicotine | -CH3 | 1.9 researchgate.net |

| (S)-6-Aminonicotine | -NH2 | 160 researchgate.net |

| (S)-6-Cyanonicotine | -CN | 24 researchgate.net |

Asymmetric Catalysis

A significant application of this compound is its use as a chiral precursor for the synthesis of catalysts for asymmetric reactions. google.comresearchgate.net Asymmetric synthesis is a critical process in modern chemistry, particularly for producing enantiopure pharmaceuticals. google.com

Researchers have successfully converted commercially available (S)-nicotine into this compound and subsequently into various chiral amino alcohols in a few synthetic steps. google.comresearchgate.net These nicotine-derived amino alcohols have been evaluated as potential chiral ligands for metal-catalyzed asymmetric reactions. researchgate.net Specifically, they have been tested as catalysts in the asymmetric addition of diethylzinc to aldehydes, a benchmark reaction for assessing the effectiveness of new chiral catalysts. google.com

The results of these studies demonstrated that several of the this compound-derived ligands could catalyze the reaction with a high degree of enantioselectivity, producing secondary alcohols in good yields and high enantiopurity. researchgate.net The steric and electronic properties conferred by the chloronicotine framework are crucial for creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. google.com

Table 3: Performance of this compound-Derived Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde This table is interactive. You can sort and filter the data.

| Catalyst Derivative | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Derivative 1 | up to 93 | up to 88 |

| Derivative 2 (Henry Reaction) | 68 | 70 |

Data derived from studies on various amino alcohol derivatives synthesized from this compound. researchgate.net

Q & A

Q. What criteria define a robust research question for grant proposals targeting this compound mechanisms?

- Methodological Answer : Apply the FINER framework: Ensure questions are Feasible (e.g., within budget), Novel (e.g., unexplored enantiomer effects), Ethical, and Relevant to public health. Use PICO(T) to structure hypotheses (e.g., "In rodent models (P), does this compound (I) reduce nicotine withdrawal symptoms (O) compared to racemic analogs (C) over 14 days (T)?") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.